(Aminomethyl)boronic acid
Overview
Description
(Aminomethyl)boronic acid is a chemical compound with the molecular formula CH6BNO2 . It has an average mass of 74.875 Da and a monoisotopic mass of 75.049156 Da . Boronic acid has been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities .
Synthesis Analysis
The synthesis of α-aminoboronic acids can be achieved through highly stereoselective syntheses and asymmetric procedures, leading to the stereocontrolled generation of α-aminoboronic acid derivatives . Another method involves functionalizing synthetic peptides with boronic acids using solid-phase and solution-phase chemistries by alkylating a secondary amine with o-(bromomethyl)phenylboronic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), boron (B), nitrogen (N), and oxygen (O) atoms . The utility of boron arises from the empty 2p orbital, which allows boron to coordinate heteroatoms such as oxygen and nitrogen .
Chemical Reactions Analysis
Boron-catalysed amidation reactions have been studied in detail, involving the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid . Boronic acids are known to form ester conjugates with diols and polyols, which are present in saccharides and catechols .
Physical and Chemical Properties Analysis
This compound is a compound with a molecular formula of CH6BNO2 and an average mass of 74.875 Da . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
1. Carbohydrate Sensing
(Aminomethyl)boronic acids, specifically ortho-aminomethylphenylboronic acids, are extensively used in carbohydrate sensing. These compounds show enhanced affinity towards diols at neutral pH, which is critical in carbohydrate sensing. The presence of the aminomethyl group plays a crucial role in this process by acting as an electron-withdrawing group, thereby facilitating diol binding at neutral pH. This makes these compounds particularly useful in sensors for carbohydrates (Sun et al., 2019).
2. Biomedical Applications
Boronic acid-containing polymers, including those with aminomethylboronic acid structures, have shown promising applications in various biomedical fields. They have been explored for the treatment of diseases like HIV, obesity, diabetes, and cancer. The unique reactivity, solubility, and responsive nature of boronic acid-containing polymers contribute to their potential in biomedical applications, particularly in the development of new biomaterials (Cambre & Sumerlin, 2011).
3. Sensing Applications
The interaction of boronic acids with diols and strong Lewis bases, such as fluoride or cyanide anions, leads to their utility in various sensing applications. This includes both homogeneous assays and heterogeneous detection, applicable in biological labeling, protein manipulation, and the development of therapeutics (Lacina, Skládal, & James, 2014).
4. Fluorescent Chemosensors
(Aminomethyl)boronic acids play a crucial role in the development of selective fluorescent chemosensors. These chemosensors are capable of probing carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. The boronic acid interacts with cis-1,2-or 1,3-diol to form a ring structure, which is used as a reporter in these sensors, indicating their potential in detecting a variety of bioactive substances (Huang et al., 2012).
5. Drug Delivery
Boronic acids, including aminomethylboronic acid derivatives, have been explored as potential pharmaceutical agents. Their unique structural features enable them to be used in the development of enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Boronic acid-based chemistries are still under rapid development for in vivo applications. Achieving target selectivity and minimizing related toxicity are significant challenges . The development of new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery is a promising future direction .
Properties
IUPAC Name |
aminomethylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6BNO2/c3-1-2(4)5/h4-5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOQHMCGMRVENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CN)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727481 | |
Record name | (Aminomethyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93361-16-1 | |
Record name | (Aminomethyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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